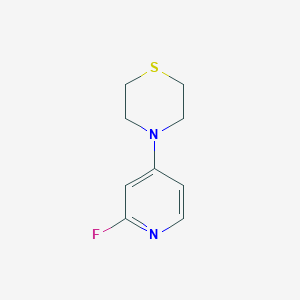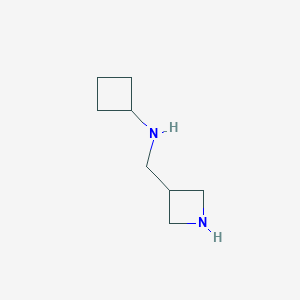
N-(azetidin-3-ylmethyl)cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(azetidin-3-ylmethyl)cyclobutanamine is a chemical compound that features a unique structure combining an azetidine ring and a cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-ylmethyl)cyclobutanamine typically involves the alkylation of azetidine with cyclobutanamine. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
N-(azetidin-3-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or cyclobutanes.
科学的研究の応用
N-(azetidin-3-ylmethyl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of N-(azetidin-3-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
Cyclobutanamine: A cyclobutane ring with an amine group, similar to the cyclobutane moiety in this compound.
Uniqueness
This compound is unique due to its combination of azetidine and cyclobutane rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .
特性
CAS番号 |
1566657-06-4 |
|---|---|
分子式 |
C8H16N2 |
分子量 |
140.23 g/mol |
IUPAC名 |
N-(azetidin-3-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C8H16N2/c1-2-8(3-1)10-6-7-4-9-5-7/h7-10H,1-6H2 |
InChIキー |
OUWKBKCNBDJIRD-UHFFFAOYSA-N |
SMILES |
C1CC(C1)NCC2CNC2 |
正規SMILES |
C1CC(C1)NCC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


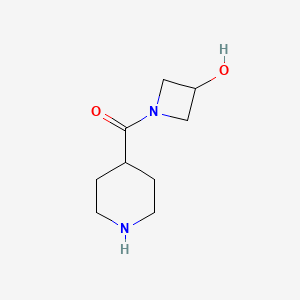
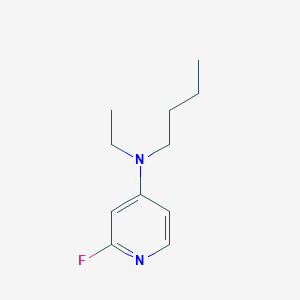
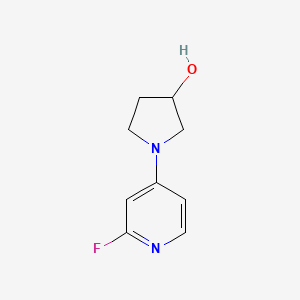
![4-{[(1-Hydroxycyclobutyl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474573.png)
![(Hexan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1474574.png)
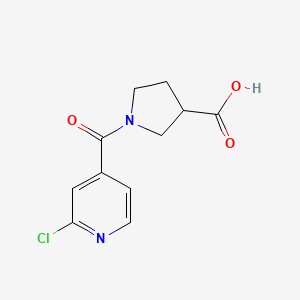
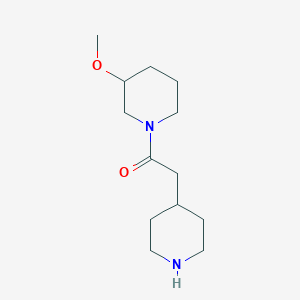
![(Hexan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1474579.png)

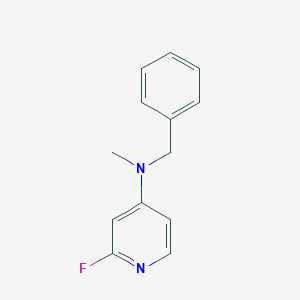
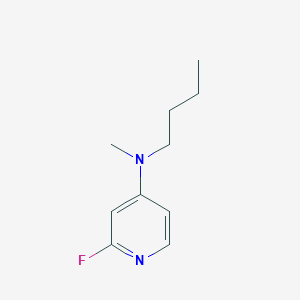
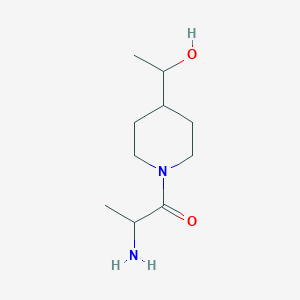
![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B1474590.png)
